![molecular formula C22H29P B13748777 [(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane](/img/structure/B13748777.png)
[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane is a chiral phosphine ligand used in various catalytic processes. This compound is notable for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. The structure of this compound includes a cyclohexyl ring with a methyl and isopropyl group, along with a diphenylphosphane moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane typically involves the reaction of a suitable cyclohexyl precursor with diphenylphosphane. One common method is the stereoselective NH-transfer to a cyclohexyl sulfinate, using diacetoxyiodobenzene (DIB) and ammonium carbamate in acetonitrile at room temperature . This reaction proceeds with high stereocontrol, yielding the desired product as a single diastereoisomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and yield. These systems allow for precise control of reaction conditions, leading to higher purity and consistency in the final product .
Analyse Chemischer Reaktionen
Types of Reactions
[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane undergoes various chemical reactions, including:
Oxidation: The phosphine moiety can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Typical reagents include alkyl halides and acyl chlorides, with reactions often conducted in polar aprotic solvents like dichloromethane.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: Products vary depending on the substituent introduced, but generally include phosphine derivatives with new alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane is widely used in scientific research, particularly in:
Biology: It is used in the synthesis of biologically active molecules, aiding in the development of new drugs and therapeutic agents.
Medicine: The compound’s role in producing chiral drugs makes it valuable in medicinal chemistry.
Industry: It is employed in the manufacture of specialty chemicals and materials, enhancing the efficiency and selectivity of industrial processes.
Wirkmechanismus
The mechanism by which [(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane exerts its effects involves its ability to coordinate with metal centers in catalytic cycles. The phosphine ligand donates electron density to the metal, stabilizing various intermediates and transition states, thereby facilitating the catalytic process. This coordination enhances the reactivity and selectivity of the catalyst, leading to efficient and enantioselective transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl]-diphenylphosphane
- [(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl]-2-methyl-2,3-diphenylpropanoate
Uniqueness
[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in catalytic processes. Its ability to produce enantiomerically pure products with high efficiency sets it apart from other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C22H29P |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane |
InChI |
InChI=1S/C22H29P/c1-17(2)21-15-14-18(3)16-22(21)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3/t18-,21-,22+/m0/s1 |
InChI-Schlüssel |
BEYDOEXXFGNVRZ-YUXAGFNASA-N |
Isomerische SMILES |
C[C@H]1CC[C@H]([C@@H](C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


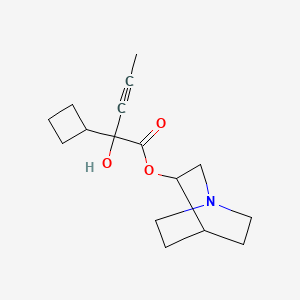

![2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride](/img/structure/B13748712.png)

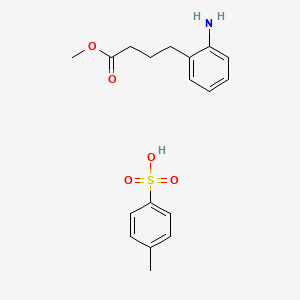
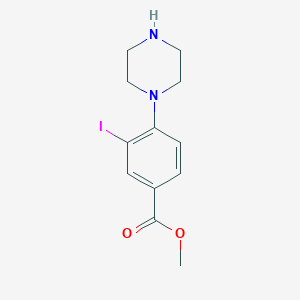

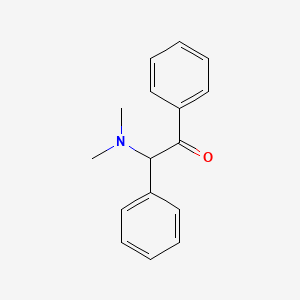

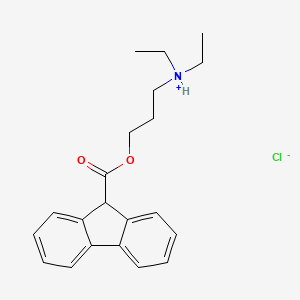
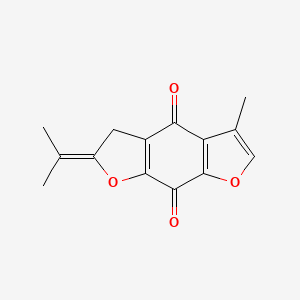
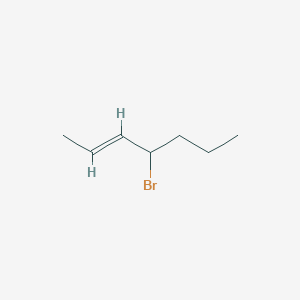

![[4-(1h-Pyrrolo[2,3-b]pyridin-3-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B13748773.png)
